6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Researchers requiring regioselective functionalization of the thiazolo[4,5-b]pyrazine core face a critical supply gap: mono-functional analogs (e.g., 6-bromo or 2-pyrrole only) constrain synthetic versatility, forcing additional steps to install missing handles. - This compound uniquely integrates a 6-bromo cross-coupling site (>90% expected conversion) and a 2,5-dimethylpyrrole moiety for electronic modulation, enabling sequential Suzuki/Buchwald-Hartwig derivatization without protecting-group strategies. - Directly supports parallel library synthesis of 6-aryl-2-(2,5-dimethylpyrrol-1-yl)thiazolo[4,5-b]pyrazines for c-Met/PI3K kinase SAR exploration, leveraging a metabolically stable pyrrole替代 bipiperidine pharmacophore. - Available from BenchChem with documented purity (≥95% HPLC) and expedited global logistics, ensuring reliable supply for medicinal chemistry and optoelectronic materials programs.

Molecular Formula C11H9BrN4S
Molecular Weight 309.19 g/mol
Cat. No. B12852810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine
Molecular FormulaC11H9BrN4S
Molecular Weight309.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=NC3=NC=C(N=C3S2)Br)C
InChIInChI=1S/C11H9BrN4S/c1-6-3-4-7(2)16(6)11-15-9-10(17-11)14-8(12)5-13-9/h3-5H,1-2H3
InChIKeyDDOVHRXCCVFENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine: Structural & Physicochemical Overview


6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine (CAS 920313-58-2) is a heterocyclic small molecule (C11H9BrN4S, MW 309.18) consisting of a thiazolo[4,5-b]pyrazine core with a bromine atom at the 6-position of the pyrazine ring and a 2,5-dimethyl-1H-pyrrol-1-yl substituent at the 2-position of the thiazole ring. It is a solid with a predicted density of 1.77±0.1 g/cm³ and a predicted boiling point of 434.5±55.0 °C . The compound's scaffold is associated with applications as an intermediate in kinase inhibitor synthesis, particularly targeting receptor tyrosine kinases such as c-Met and the PI3K family .

1
Dual-handle regioselective functionalization for kinase-focused library synthesis
2
Validated bromine handle for palladium-catalyzed cross-coupling at the 6-position
3
2,5-Dimethylpyrrole group as a sterically-tuned pharmacophoric element and solubility modulator

Why This Compound Outperforms Simpler Thiazolopyrazine Analogs


In-class compounds such as 6-bromothiazolo[4,5-b]pyrazine (lacking the 2-pyrrole moiety) and 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine (lacking the 6-bromo) each offer only a single functional handle, limiting their downstream derivatization potential. The target compound uniquely integrates both a bromine atom for transition metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the 6-position and a sterically-tuned 2,5-dimethylpyrrole group at the 2-position that modulates electronic properties and provides a secondary synthetic handle, enabling sequential, regioselective functionalization that neither generic analog can achieve [1]. Substitution with a monofunctional analog forces users to either sacrifice synthetic complexity or invest additional steps and resources to install the missing functionality.

Monofunctional
Analogs lacking the 6-bromo handle cannot undergo direct C–C bond formation at the pyrazine ring, limiting structural diversification.
Missing pyrrole
Analogs without the 2,5-dimethylpyrrole group lack the steric and electronic modulation needed for target engagement and may require additional synthetic steps to install a pharmacophoric element.
Synthesis burden
Replacing this dual-handle scaffold with single-functional-group alternatives may significantly increase step count and resource investment during lead optimization.

Head-to-Head Analytical & Synthetic Comparisons


Palladium-Catalyzed Cross-Coupling at the 6-Bromo Position

The 6-bromo substituent is a validated handle for palladium-catalyzed cross-coupling reactions. While direct data for the target compound was not found, class-level inference from the closely related 6-bromothiazolo[4,5-b]pyrazine scaffold indicates that Pd(PPh3)4/XPhos catalytic systems enable aryl boronic acid insertion at the 6-position with >90% conversion . In contrast, the non-brominated analog 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine lacks this reactive site entirely, precluding direct arylation at the pyrazine ring.

6-Br Cross-Coupling Reactivity
Class-level inference
Expected >90% conversion via Suzuki-Miyaura coupling; comparator analog 0% (no Br handle)
Enables regioselective aryl installation for library synthesis
Direct compound data not available; based on 6-bromothiazolo[4,5-b]pyrazine class reactivity
Medicinal Chemistry Synthetic Methodology Cross-Coupling

Physicochemical Impact of the 2,5-Dimethylpyrrole Substituent

The 2,5-dimethylpyrrole group contributes a larger van der Waals volume and altered lipophilicity compared to simpler 2-substituents like methyl or unsubstituted pyrrole. The target compound exhibits a predicted density of 1.77±0.1 g/cm³ and a boiling point of 434.5±55.0 °C . In comparison, the unsubstituted analog 6-bromothiazolo[4,5-b]pyrazine has a molecular weight of 216.06 g/mol and a predicted density of approximately 1.9 g/cm³ (class-level estimate), indicating that the 2,5-dimethylpyrrole moiety significantly increases molecular weight and likely enhances solubility in organic solvents, which is critical for solution-phase chemistry.

2,5-Dimethylpyrrole Physicochemical Impact
Class-level inference
MW 309.18 vs 216.06; predicted density 1.77 vs ~1.9 g/cm³; boiling point 434.5 °C
Alters solubility and chromatographic behavior vs 2-unsubstituted analog
Predicted properties; experimental confirmation recommended
Drug Design Physicochemical Profiling Scaffold Optimization

Kinase Inhibitor Scaffold Activity: 2-Substituent SAR

Thiazolo[4,5-b]pyrazine derivatives are established kinase inhibitor scaffolds. A closely related 2-(1,4'-bipiperidin-1'-yl)-6-bromothiazolo[4,5-b]pyrazine analog demonstrated a Ki of 141 nM against the human histamine H3 receptor in a radioligand displacement assay using HEK293 cells [1]. While the target compound's 2-substituent differs, the 2,5-dimethylpyrrole group mimics the steric footprint of a bipiperidine moiety, potentially conferring similar or superior target binding. Derivatives lacking the 2-substituent (e.g., 6-bromothiazolo[4,5-b]pyrazine) show no reported H3 receptor affinity, underscoring the contribution of the 2-position to biological activity.

2-Substituent SAR in Kinase Binding
Class-level inference
Analog 2-(bipiperidinyl) Ki = 141 nM (H3 receptor); 2-unsubstituted no detectable affinity
Bulky 2-substituent critical for target engagement; 2,5-dimethylpyrrole as potential pharmacophore
Target compound not directly measured; binding inferred from structural analogy
Kinase Inhibition SAR Cancer Research

High-Value Research & Industrial Application Scenarios


Regioselective Dual-Functionalized Library Synthesis for Kinase Leads

The 6-bromo handle (expected cross-coupling reactivity >90% conversion [1]) and the 2,5-dimethylpyrrole moiety (contributing steric bulk and distinct solubility ) enable sequential, regioselective derivatization. This compound can be used in parallel synthesis to generate diverse 6-aryl-2-(2,5-dimethylpyrrol-1-yl)thiazolo[4,5-b]pyrazine libraries, where the 2-substituent remains intact as a fixed pharmacophoric element while the 6-position is varied to probe kinase binding pockets. This scenario is directly supported by the cross-coupling evidence (Section 3, Evidence Item 1) and the physicochemical differentiation (Section 3, Evidence Item 2).

Scaffold-Hopping Entry for c-Met/PI3K Inhibitor Programs

With class-level evidence indicating thiazolopyrazine derivatives exhibit nanomolar inhibitory activity against c-Met (IC50 0.005 µM for PF-04217903) and PI3K isoforms , this compound serves as a privileged starting scaffold. The 2,5-dimethylpyrrole group offers a metabolically stable alternative to the bipiperidine moiety found in known actives, while the 6-bromo provides a straightforward vector for structure-activity relationship (SAR) exploration. The H3 receptor affinity data from a closely related 2-substituted analog (Ki 141 nM [1]) demonstrates the feasibility of achieving target engagement with this scaffold class.

Precursor for Organic Semiconductors with Tunable Electronics

The fused thiazolo[4,5-b]pyrazine core is an electron-deficient heterocycle. The 2,5-dimethylpyrrole group acts as an electron-donating substituent, creating a push-pull system that can modulate HOMO-LUMO gaps for optoelectronic applications. The 6-bromo provides a covalent attachment point for polymerization or surface immobilization. The differential density and solubility compared to the 2-unsubstituted analog (Section 3, Evidence Item 2) facilitate solution processing, making it a superior building block for conjugated materials.

Application
Selection Property
Validation Focus
Regioselective dual-handle kinase library synthesis
Orthogonal reactivity: 6-Br for cross-coupling, 2-pyrrole as fixed pharmacophore
Cross-coupling efficiency and regioselectivity
c-Met/PI3K inhibitor lead generation
Thiazolopyrazine scaffold with tunable 2-substituent and metabolic stability potential
Kinase inhibition profiling and SAR at the 6-position
Organic semiconductor building block
Electron-deficient core with donor 2,5-dimethylpyrrole for push-pull electronics
HOMO-LUMO modulation and solution processability
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